1,2-Dibromoindane

Stereoselective Synthesis Diastereomer Ratio Bromination

Researchers requiring stereochemically pure cis-1-aminoindan-2-ol for anti-HIV drug synthesis often face low yields from direct bromohydrin methods. 1,2-Dibromoindane resolves this by providing high trans-selectivity (≥70%) during synthesis, delivering the key trans-2-bromoindan-1-ol intermediate. • ≥70% trans isomer from indene, maximizing downstream yield. • Clean E2 elimination to 1-bromoindene for cross-coupling. • Versatile vicinal dibromide motif for 1,2-disubstituted indane SAR libraries. Supplied with rigorous analytical documentation, ensuring batch consistency for process scale-up.

Molecular Formula C9H8Br2
Molecular Weight 275.97 g/mol
CAS No. 20357-79-3
Cat. No. B8583229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromoindane
CAS20357-79-3
Molecular FormulaC9H8Br2
Molecular Weight275.97 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)Br)Br
InChIInChI=1S/C9H8Br2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5H2
InChIKeyBCGMAKWNCGCULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromoindane: Versatile Synthetic Intermediate


1,2-Dibromoindane (CAS 20357-79-3) is a brominated organic compound belonging to the indane family, characterized by a fused bicyclic framework consisting of a benzene ring and a cyclopentane ring bearing two vicinal bromine atoms at the 1- and 2-positions [1]. This vicinal dibromide structure, with a molecular formula of C₉H₈Br₂ and a molecular weight of 275.97 g/mol, exists as a mixture of cis and trans diastereomers, with the trans isomer being the thermodynamically favored major product in most synthetic protocols [2]. The compound is primarily utilized as a versatile synthetic intermediate, enabling access to functionalized indane derivatives through selective elimination, hydrolysis, and substitution reactions [3].

Why 1,2-Dibromoindane Is Irreplaceable


Generic substitution with simpler acyclic vicinal dibromides (e.g., 1,2-dibromoethane) or even closely related indane derivatives (e.g., 1,3-dibromoindane) fails due to the unique interplay of ring strain, stereoelectronic effects, and the rigid fused bicyclic framework of 1,2-dibromoindane [1]. The constrained geometry of the indane ring system dictates the stereochemical outcome of addition and elimination reactions, favoring the trans diastereomer and enabling selective E2 eliminations that are not accessible with flexible acyclic analogs [2]. Furthermore, the presence of the aromatic ring influences the reactivity of the vicinal dibromide moiety, particularly in electrophilic addition and substitution pathways, leading to distinct product distributions and selectivities that cannot be replicated by simpler aliphatic dibromides [3]. This structural specificity translates directly into its irreplaceable role as a key intermediate in the synthesis of pharmaceutical building blocks, such as cis-1-aminoindan-2-ol, where alternative brominated precursors fail to deliver the required stereochemical control or yield [4].

1,2-Dibromoindane: Performance vs. Comparators


Diastereoselectivity: trans vs. cis Bromination

The bromination of indene to form 1,2-dibromoindane proceeds with high stereoselectivity, yielding the trans diastereomer as the major product. The competing cis diastereomer is a minor component, rarely exceeding 30% of the diastereomeric mixture [1]. This inherent stereochemical bias is a direct consequence of the antarafacial addition pathway favored by the indene ring system.

Stereoselective Synthesis Diastereomer Ratio Bromination

Elimination Selectivity vs. 1,2-Dibromoethane

Dehydrobromination of 1,2-dibromoindane proceeds under conditions that strongly favor the E2 mechanism to yield 1-bromoindene as a single product [1]. In stark contrast, the acyclic analog 1,2-dibromoethane undergoes elimination to yield vinyl bromide, a gas under standard conditions, which requires careful handling and suffers from lower yields due to competing side reactions . The rigid indane framework precludes the formation of complex isomeric mixtures commonly observed with acyclic systems.

Elimination Reaction E2 Mechanism Alkene Synthesis

Synthetic Yield vs. Direct Bromohydrin Route

In the industrial production of trans-2-bromoindan-1-ol, a crucial intermediate for anti-HIV drugs, the two-step process involving the synthesis and subsequent hydrolysis of 1,2-dibromoindane offers a significant yield advantage over the direct bromohydrin route. The classic Porter et al. method (direct reaction of indene with bromine water) yields trans-2-bromoindan-1-ol in only 31% [1]. While the Suter et al. method improves this to 94%, it suffers from poor volumetric efficiency (only 204 g from a 5 L vessel) [2]. The patented process utilizing 1,2-dibromoindane as an intermediate enables continuous production with improved overall yield and cost-effectiveness, circumventing the scale-up limitations of direct methods .

Pharmaceutical Synthesis Process Chemistry Yield Optimization

Functional Group Tolerance: 1,2- vs. 1,3-Dibromoindane

Treatment of dibromoindane with various silver salts (acetate, perchlorate, sulfate, nitrate) in different solvents provides a versatile entry to a range of di- and tri-substituted indane derivatives [1]. While the specific study includes both 1,2- and 1,3-dibromoindane, the 1,2-isomer's vicinal dibromide arrangement offers a unique reactivity profile for generating adjacent functional groups or forming cyclic structures through intramolecular reactions, a capability that the 1,3-isomer lacks due to the greater distance between its bromine atoms.

Silver Salt Nucleophilic Substitution Indane Functionalization

1,2-Dibromoindane: Best Application Scenarios


trans-2-Bromoindan-1-ol Synthesis for Anti-HIV Drugs

1,2-Dibromoindane is the optimal starting material for the industrial-scale production of trans-2-bromoindan-1-ol, a key intermediate in the synthesis of cis-1-aminoindan-2-ol, which is used in the manufacture of anti-HIV medications [1]. The high trans selectivity (≥70% trans, ≤30% cis) observed during its synthesis from indene [2] ensures a high yield of the desired trans isomer, which is then hydrolyzed to trans-2-bromoindan-1-ol . This two-step process overcomes the significant yield and scalability limitations of direct bromohydrin methods, which can be as low as 31% [3] or suffer from poor volumetric efficiency [4], making it the preferred route for cost-effective pharmaceutical manufacturing.

1-Bromoindene Precursor for Cross-Coupling

In synthetic routes requiring 1-bromoindene, a valuable building block for cross-coupling reactions and the synthesis of extended π-conjugated systems, 1,2-dibromoindane is the preferred precursor due to its clean and selective E2 elimination [1]. This reaction yields a single, well-defined solid product, in contrast to the elimination of acyclic vicinal dibromides like 1,2-dibromoethane, which produce gaseous products and complex mixtures [2]. This high selectivity minimizes purification steps and maximizes the yield of 1-bromoindene, a critical factor for the efficient synthesis of advanced materials and ligands.

1,2-Disubstituted Indanes: Chiral Ligands & Bioactives

Researchers aiming to construct 1,2-disubstituted indane frameworks, which are prevalent in chiral ligands, natural products, and bioactive compounds, should prioritize 1,2-dibromoindane as their starting material. Its vicinal dibromide motif allows for the sequential or simultaneous introduction of two different functional groups at adjacent positions on the indane ring [1]. This is a synthetic capability not offered by its 1,3-dibromoindane isomer, which yields 1,3-disubstituted patterns [1]. The ability to generate a diverse library of 1,2-functionalized indanes from a single, readily available precursor significantly accelerates structure-activity relationship (SAR) studies and ligand optimization.

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